

Technical Support Center: Peramivir Resistance and H275Y Mutation

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Compound of Interest

Compound Name: *Peramivir*

Cat. No.: *B1679564*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral drug **peramivir** and investigating resistance associated with the H275Y mutation in the influenza neuraminidase (NA) protein.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **peramivir**?

Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, which is essential for the release of newly formed virus particles from infected host cells.^{[1][2]} By binding to the active site of the NA enzyme, **peramivir** blocks its enzymatic activity.^[1] This prevents the cleavage of sialic acid residues on the host cell surface, causing the newly synthesized viruses to aggregate at the cell membrane and preventing their release and subsequent infection of other cells.^[1] **Peramivir** is administered intravenously, allowing for rapid delivery to the site of infection.^[1]

Q2: What is the H275Y mutation and how does it confer resistance to **peramivir**?

The H275Y mutation is a single amino acid substitution in the neuraminidase (NA) protein of the influenza virus, where histidine (H) at position 275 is replaced by tyrosine (Y). This mutation is a well-characterized marker for resistance to oseltamivir and also confers cross-resistance to **peramivir**. The H275Y mutation prevents the conformational change in the NA active site that is required for oseltamivir to bind effectively. Since **peramivir** binds to the NA active site in a

similar manner to oseltamivir, the H275Y mutation also reduces the binding affinity of **peramivir**, leading to decreased susceptibility.

Q3: Does the H275Y mutation confer resistance to all neuraminidase inhibitors?

No. While the H275Y mutation confers resistance to both oseltamivir and **peramivir**, it generally does not affect the activity of zanamivir. This is because zanamivir does not require the same structural change in the NA active site for binding.

Q4: How significant is the resistance conferred by the H275Y mutation?

The H275Y mutation can lead to a significant reduction in susceptibility to **peramivir**. Studies have reported a 50-fold to over 400-fold increase in the 50% inhibitory concentration (IC₅₀) of **peramivir** for influenza strains carrying the H275Y mutation compared to wild-type strains.

Quantitative Data Summary

The following table summarizes the reported changes in IC₅₀ values for **peramivir** against influenza viruses with the H275Y mutation compared to wild-type viruses.

Influenza Strain Background	Fold Increase in Peramivir IC ₅₀ (H275Y vs. Wild-Type)	Reference
Pandemic H1N1 (2009)	>50-fold	
A/Québec/144147/09 (H1N1pdm09)	660-fold	
Influenza A/H1N1	100 to 400-fold	

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible IC₅₀ values in Neuraminidase Inhibition Assays.

- Possible Cause 1: Variation in virus titer.

- Solution: Ensure that the virus input in the assay is standardized. Perform a virus titration (e.g., TCID50 or plaque assay) for each virus stock before setting up the NA inhibition assay. Use a consistent, predetermined amount of virus for all experiments.
- Possible Cause 2: Substrate or drug degradation.
 - Solution: Prepare fresh working solutions of the MUNANA substrate and **peramivir** for each experiment. Store stock solutions at the recommended temperature and protect from light.
- Possible Cause 3: Inconsistent incubation times or temperatures.
 - Solution: Strictly adhere to the incubation times and temperatures specified in the protocol. Use calibrated incubators and timers.
- Possible Cause 4: Pipetting errors.
 - Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of virus, substrate, and inhibitors.

Problem 2: Failure to detect the H275Y mutation by RT-PCR or sequencing.

- Possible Cause 1: Low viral load in the sample.
 - Solution: Quantify the viral RNA in the sample using a quantitative RT-PCR (qRT-PCR) assay. If the viral load is too low, consider concentrating the virus from the sample or passaging the virus in cell culture to increase the titer before RNA extraction.
- Possible Cause 2: Mismatches between primers/probes and the viral sequence.
 - Solution: Influenza viruses are subject to genetic drift. The sequences of your primers and probes may no longer be a perfect match for the circulating strains. It is recommended to periodically align primer and probe sequences with recently published influenza sequences and redesign them if necessary.
- Possible Cause 3: Presence of a mixed viral population.

- Solution: A sample may contain a mixture of wild-type and H275Y mutant viruses. Sanger sequencing may not be sensitive enough to detect a minor population of mutants. Techniques like pyrosequencing or next-generation sequencing (NGS) can be used to detect and quantify minority variants.

Experimental Protocols

Neuraminidase (NA) Inhibition Assay (Fluorescence-based)

This protocol is a generalized procedure for determining the IC₅₀ of **peramivir**.

Materials:

- Influenza virus stock (wild-type and H275Y mutant)
- **Peramivir**
- 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) substrate
- Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Virus Dilution: Dilute the virus stock in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes. This needs to be determined empirically for each virus strain.
- **Peramivir** Dilution Series: Prepare a serial dilution of **peramivir** in assay buffer. The concentration range should bracket the expected IC₅₀ values for both wild-type and mutant viruses.
- Assay Setup:

- In a 96-well black microplate, add 50 μ L of the diluted virus to each well.
- Add 50 μ L of each **peramivir** dilution to the appropriate wells. Include virus-only (no inhibitor) and buffer-only (no virus) controls.
- Incubate the plate at 37°C for 30 minutes.
- Substrate Addition: Add 50 μ L of pre-warmed MUNANA substrate solution to all wells.
- Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (Excitation: ~365 nm, Emission: ~450 nm) every minute for 60 minutes.
- Data Analysis:
 - Calculate the rate of reaction (slope of the fluorescence curve) for each well.
 - Normalize the reaction rates to the virus-only control (100% activity).
 - Plot the percentage of NA inhibition versus the logarithm of the **peramivir** concentration.
 - Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of **peramivir** that inhibits 50% of the NA activity.

Genotyping of the H275Y Mutation by Allelic Discrimination Real-Time RT-PCR

This protocol is based on the principle of using specific TaqMan probes to differentiate between the wild-type (H275) and mutant (Y275) alleles.

Materials:

- Viral RNA extracted from samples
- One-step RT-PCR master mix
- Forward and reverse primers flanking the H275Y mutation site

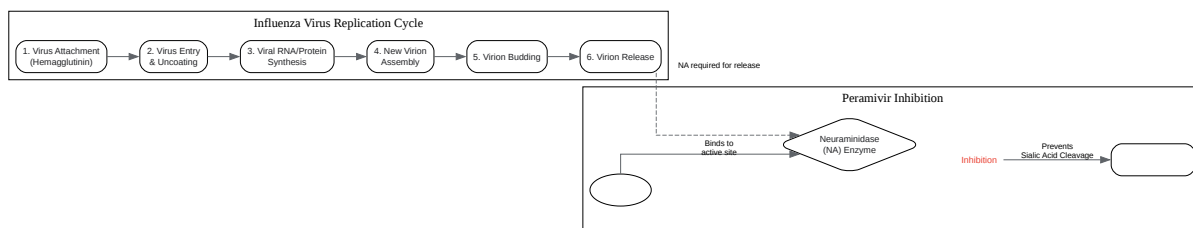
- Two TaqMan MGB probes: one specific for the wild-type sequence (e.g., labeled with VIC) and one specific for the mutant sequence (e.g., labeled with FAM).
- Real-time PCR instrument

Procedure:

- Reaction Setup: Prepare the real-time RT-PCR reaction mix containing the one-step RT-PCR master mix, forward and reverse primers, and both TaqMan probes.
- Add RNA: Add the extracted viral RNA to the reaction mix. Include positive controls (RNA from known wild-type and H275Y strains) and a no-template control.
- Real-Time RT-PCR Cycling: Perform the RT-PCR on a real-time PCR instrument with the following general cycling conditions:
 - Reverse Transcription: e.g., 50°C for 30 minutes
 - Initial Denaturation: e.g., 95°C for 10 minutes
 - PCR Cycling (40-45 cycles):
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds (collect fluorescence data at this step)
- Data Analysis:
 - Generate an allelic discrimination plot where the fluorescence from the wild-type probe (VIC) is plotted on the x-axis and the fluorescence from the mutant probe (FAM) is plotted on the y-axis.
 - Samples will cluster into three groups:
 - Wild-type (H275): High VIC fluorescence, low FAM fluorescence.
 - Mutant (Y275): Low VIC fluorescence, high FAM fluorescence.

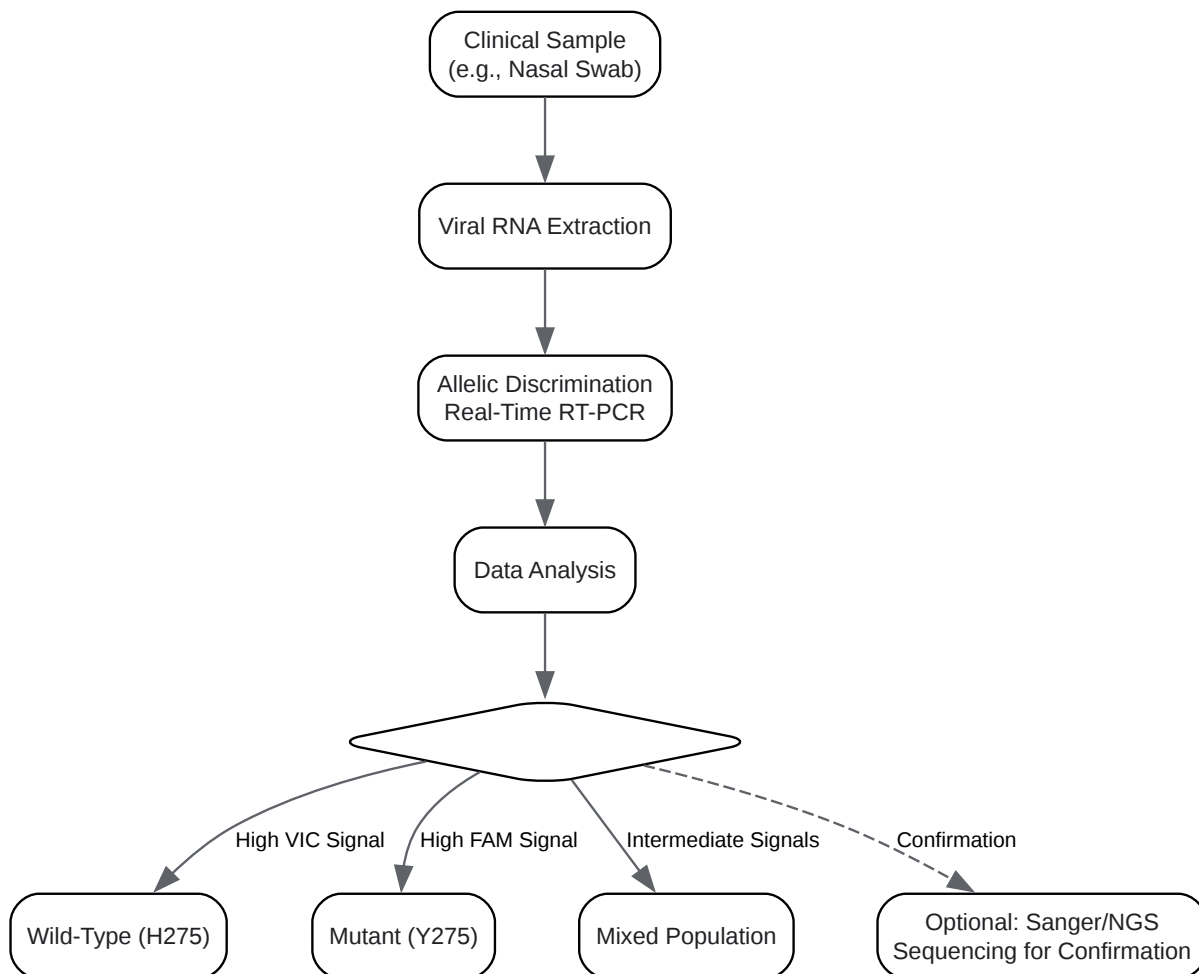
- Mixed Population: Intermediate fluorescence for both probes.

Visualizations



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Caption: Mechanism of action of **peramivir** in inhibiting influenza virus release.



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Caption: Experimental workflow for genotyping the H275Y mutation.

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References

- 1. What is the mechanism of Peramivir? [synapse.patsnap.com]

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